

SW1116 cell culture protocol and media conditions

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An Application Note on the Culture of SW1116 Human Colorectal Adenocarcinoma Cells

Introduction

The SW1116 cell line, established from a grade II colorectal adenocarcinoma of a 73-year-old Caucasian male, is a valuable in vitro model for cancer research and drug development.[1][2] These cells are characterized by their epithelial-like morphology, adherent growth, and production of high levels of carcinoembryonic antigen (CEA).[1][2] Genetically, the SW1116 line is hypotriploid, microsatellite stable (MSS), and harbors mutations in key oncogenes such as KRAS and TP53.[1][2][3] This application note provides a comprehensive protocol for the successful culture, maintenance, and cryopreservation of SW1116 cells.

Cell Line Characteristics

A summary of the SW1116 cell line's key characteristics is presented below.



| Characteristic | Description | Citations | |
|------------------|---|---------------|--|
| Organism | Homo sapiens (Human) | s (Human) [2] | |
| Tissue of Origin | Colon (Colorectal [1] Adenocarcinoma) | | |
| Cell Type | Epithelial | [1][2] | |
| Morphology | Epithelial-like | [2][4] | |
| Growth Mode | Adherent | [1][2] | |
| Doubling Time | Approximately 54 - 69 hours (can be slower, up to 163 hours) | [2][3][5][6] | |
| Karyotype | Hypotriploid | [1][2] | |
| Key Products | Carcinoembryonic antigen (CEA), Keratin | [1][2] | |
| Genetic Features | Microsatellite Stable (MSS); Mutations in KRAS (G12A) and [2][3] TP53 | | |

Culture Media and Reagents

Successful cultivation of SW1116 cells requires specific media and reagents. The recommended components are detailed in the table below.



| Component | Specification | Purpose | Citations |
|----------------------------|---|--|-----------|
| Base Medium | Leibovitz's L-15 Medium | Nutrient base formulated for use without CO ₂ | [1][2] |
| Serum | Fetal Bovine Serum (FBS) | Provides essential growth factors | [1][4] |
| Supplement | L-Glutamine | Essential amino acid for cell growth | [1] |
| Complete Growth Medium | L-15 Medium + 10% FBS + 2mM L- Glutamine | Final medium for routine cell culture | [1] |
| Dissociation Agent | 0.25% Trypsin-EDTA or 0.05% Trypsin- EDTA | Enzyme for detaching adherent cells | [1][2] |
| Wash Solution | Phosphate-Buffered Saline (PBS), Ca ²⁺ /Mg ²⁺ -free | Rinsing cell monolayer | [7] |
| Cryopreservation Medium | Complete Growth Medium + 5% DMSO or 50% L-15 + 40% FBS + 10% DMSO | Protects cells during freezing | [2][4] |

Experimental Protocols Handling of Cryopreserved Cells and Initiation of Culture

Proper thawing of cryopreserved cells is critical to ensure high viability.

Prepare a T25 culture flask with 4-5 mL of complete growth medium and warm it in a 37°C incubator.

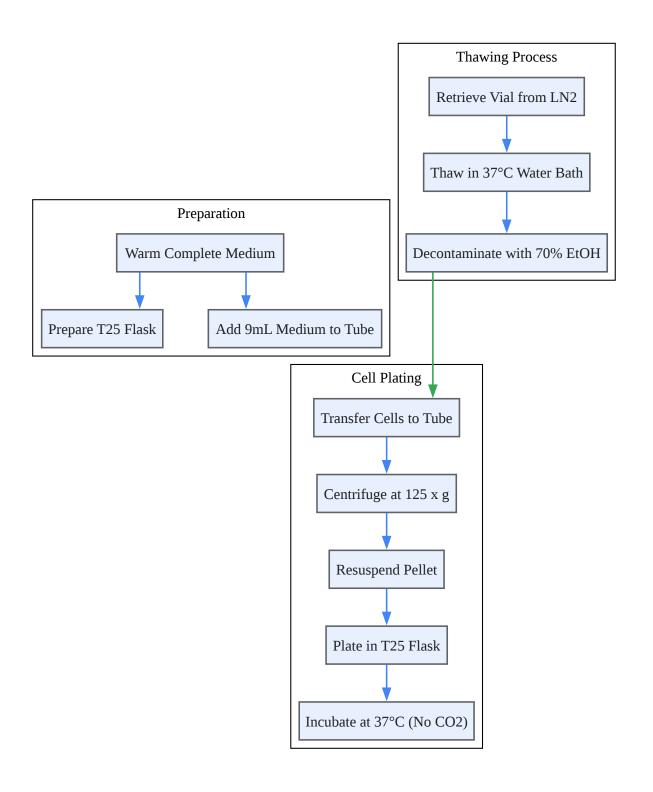
Methodological & Application





- Warm an aliquot of complete growth medium in a 37°C water bath. Prepare a 15 mL centrifuge tube with 9.0 mL of this pre-warmed complete medium.[4]
- Remove the cryovial from liquid nitrogen vapor phase storage.
- Quickly thaw the vial by gentle agitation in a 37°C water bath (approximately 2 minutes).
 Keep the cap and O-ring out of the water to prevent contamination.[4]
- Once thawed, decontaminate the vial by spraying with 70% ethanol and transfer it to a sterile biosafety cabinet.[4]
- Aseptically transfer the contents of the vial to the prepared 15 mL centrifuge tube containing
 9.0 mL of complete growth medium.
- Centrifuge the cell suspension at approximately 125 x g for 5-7 minutes.
- Carefully aspirate the supernatant, leaving the cell pellet.
- Gently resuspend the cell pellet in 1 mL of fresh complete medium and transfer the entire volume to the prepared T25 flask.[4]
- Incubate the flask at 37°C in a standard air atmosphere. L-15 medium is formulated for use without CO₂. If a CO₂ incubator is used, ensure the flask cap is tightly sealed.[1][4]
- The first medium change should be performed after 24 hours to remove residual cryoprotectant.





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Fig 1. Workflow for thawing cryopreserved SW1116 cells.

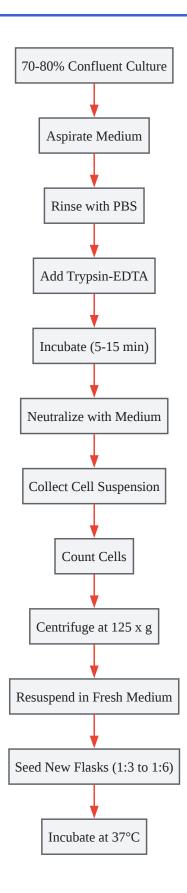


Subculturing Protocol

SW1116 cells should be passaged when they reach 70-80% confluency to maintain exponential growth.[1]

- Aspirate the culture medium from the flask.
- Briefly rinse the cell monolayer with a Ca²⁺/Mg²⁺-free PBS or with the Trypsin-EDTA solution to remove residual serum that can inhibit trypsin activity.[7] Aspirate the rinse solution.
- Add 2.0 to 3.0 mL of pre-warmed 0.25% Trypsin-EDTA solution to the flask, ensuring the entire cell layer is covered.
- Observe the cells under an inverted microscope. Cell detachment usually occurs within 5 to 15 minutes. If cells are difficult to detach, the flask can be placed at 37°C to facilitate the process.[7] Avoid agitating the flask, as this can cause cells to clump.
- Once cells are detached, add 6.0 to 8.0 mL of complete growth medium to inactivate the trypsin.
- Gently pipette the cell suspension up and down to create a single-cell suspension.
- Transfer the cell suspension to a 15 mL conical tube.
- Determine cell viability and concentration using a hemocytometer or automated cell counter.
- Centrifuge the cell suspension at 125 x g for 5 minutes.
- Aspirate the supernatant and resuspend the cell pellet in fresh, pre-warmed complete growth medium.
- Seed new culture flasks at a recommended density of 2-3 x 10⁴ cells/cm². This typically corresponds to a split ratio of 1:3 to 1:6.[1][2]
- Incubate the new cultures at 37°C in a standard air atmosphere.[1][2]





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Fig 2. Protocol for the subculture of SW1116 cells.

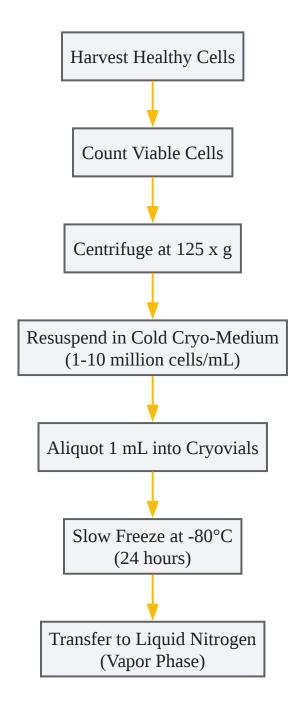


Cryopreservation Protocol

For long-term storage, SW1116 cells should be frozen at a viable and early passage number.

- Follow steps 1-8 of the subculturing protocol to obtain a single-cell suspension with a known cell count and viability.
- Centrifuge the cell suspension at 125 x g for 5 minutes.
- Aspirate the supernatant and resuspend the cell pellet in cold (4°C) cryopreservation medium at a density of 1x10⁶ to 1x10⁷ cells/mL.[4]
- Aliquot 1 mL of the cell suspension into sterile cryovials.
- Place the cryovials in a controlled-rate freezing container (e.g., "Mr. Frosty") and store at
 -80°C for at least 24 hours to ensure a slow cooling rate of approximately -1°C per minute.
- For long-term storage, transfer the vials to the vapor phase of a liquid nitrogen freezer.[2] Note: Storing cells at -70°C or -80°C long-term will result in a significant loss of viability.[4]





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Fig 3. Workflow for cryopreserving SW1116 cells.

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